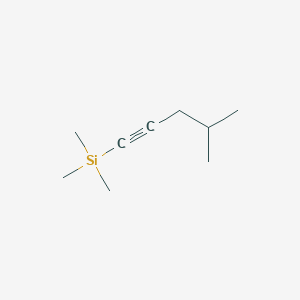

Trimethyl(4-methylpent-1-yn-1-yl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

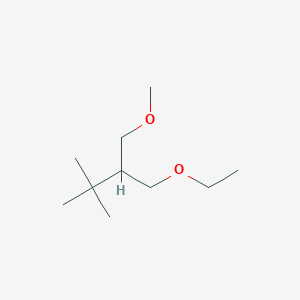

Le triméthyl(4-méthylpent-1-yn-1-yl)silane est un composé organosilicié de formule moléculaire C9H18Si. Il se caractérise par la présence d’un groupe triméthylsilyle lié à une chaîne 4-méthylpent-1-yn-1-yle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le triméthyl(4-méthylpent-1-yn-1-yl)silane peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 4-méthylpent-1-yne avec le triméthylchlorosilane en présence d’une base comme l’hydrure de sodium. La réaction se produit généralement dans un solvant aprotique comme le tétrahydrofurane (THF) à des températures élevées .

Méthodes de production industrielle

La production industrielle de triméthyl(4-méthylpent-1-yn-1-yl)silane implique souvent des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Des catalyseurs tels que des complexes de cuivre ou de palladium peuvent être utilisés pour faciliter la réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le triméthyl(4-méthylpent-1-yn-1-yl)silane subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe alkyne en alcènes ou en alcanes.

Substitution : Le groupe triméthylsilyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur au palladium sont souvent utilisés.

Substitution : Des nucléophiles comme les réactifs de Grignard ou les composés organolithium peuvent faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Silanols et siloxanes.

Réduction : Alcènes et alcanes.

Substitution : Divers composés organosiliciés en fonction du nucléophile utilisé.

Applications de recherche scientifique

Le triméthyl(4-méthylpent-1-yn-1-yl)silane a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse organique, en particulier dans la formation de liaisons carbone-silicium.

Biologie : Le composé peut être utilisé pour modifier les biomolécules, améliorant ainsi leur stabilité et leur réactivité.

Industrie : Il est utilisé dans la production de matériaux et de revêtements à base de silicone.

Applications De Recherche Scientifique

Trimethyl(4-methylpent-1-yn-1-yl)silane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.

Industry: It is used in the production of silicone-based materials and coatings.

Mécanisme D'action

Le mécanisme d’action du triméthyl(4-méthylpent-1-yn-1-yl)silane implique sa capacité à former des liaisons carbone-silicium stables. Le groupe triméthylsilyle peut agir comme un groupe protecteur pour les groupes fonctionnels sensibles lors de réactions chimiques. De plus, le composé peut participer à des cycles catalytiques impliquant des métaux de transition, facilitant ainsi diverses transformations organiques .

Comparaison Avec Des Composés Similaires

Composés similaires

- Triméthyl(4-méthylpent-4-en-1-yn-1-yl)silane

- Triméthyl(prop-1-yn-1-yl)silane

- Triméthyl(3,3,3-triéthoxy-1-propyn-1-yl)silane

Unicité

Le triméthyl(4-méthylpent-1-yn-1-yl)silane est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des schémas de réactivité distincts. La présence à la fois d’un groupe alkyne et d’un groupe triméthylsilyle permet des applications polyvalentes en synthèse organique, ce qui en fait un composé précieux dans divers contextes de recherche et industriels .

Propriétés

Numéro CAS |

166387-65-1 |

|---|---|

Formule moléculaire |

C9H18Si |

Poids moléculaire |

154.32 g/mol |

Nom IUPAC |

trimethyl(4-methylpent-1-ynyl)silane |

InChI |

InChI=1S/C9H18Si/c1-9(2)7-6-8-10(3,4)5/h9H,7H2,1-5H3 |

Clé InChI |

SJSJQJHYVAEKFB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC#C[Si](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)

![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)

![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)